molecular formula C15H18N2O B5719320 Urea, 1-tert-butyl-3-(1-naphthyl)- CAS No. 102434-42-4

Urea, 1-tert-butyl-3-(1-naphthyl)-

Cat. No.: B5719320
CAS No.: 102434-42-4
M. Wt: 242.32 g/mol
InChI Key: REHSGLABVNNHQU-UHFFFAOYSA-N
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Description

Urea, 1-tert-butyl-3-(1-naphthyl)-: is an organic compound with the molecular formula C15H18N2O It is a derivative of urea, where one of the hydrogen atoms is replaced by a tert-butyl group and another by a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-tert-butyl-3-(1-naphthyl)- typically involves the reaction of 1-naphthylamine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

1-Naphthylamine+tert-Butyl isocyanateUrea, 1-tert-butyl-3-(1-naphthyl)-\text{1-Naphthylamine} + \text{tert-Butyl isocyanate} \rightarrow \text{Urea, 1-tert-butyl-3-(1-naphthyl)-} 1-Naphthylamine+tert-Butyl isocyanate→Urea, 1-tert-butyl-3-(1-naphthyl)-

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Urea, 1-tert-butyl-3-(1-naphthyl)- can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: This compound can be reduced under specific conditions, often using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where one of the substituents is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce corresponding amines.

Scientific Research Applications

Chemistry: Urea, 1-tert-butyl-3-(1-naphthyl)- is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and materials.

Biology: In biological research, this compound may be used as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. Its structural properties may allow it to interact with specific biological targets.

Industry: In the industrial sector, Urea, 1-tert-butyl-3-(1-naphthyl)- can be used in the production of polymers and other advanced materials. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which Urea, 1-tert-butyl-3-(1-naphthyl)- exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity. The pathways involved can vary based on the context of its use, such as in biological systems or industrial processes.

Comparison with Similar Compounds

  • 1-tert-butyl-3-(2-naphthyl)urea
  • 1-tert-butyl-3-(4-ethylphenyl)urea
  • 1-tert-butyl-3-(3-hydroxyphenyl)urea

Comparison: Compared to similar compounds, Urea, 1-tert-butyl-3-(1-naphthyl)- is unique due to the position of the naphthyl group. This positional difference can significantly impact its chemical reactivity and interaction with other molecules. For instance, the 1-naphthyl group may provide different steric and electronic effects compared to the 2-naphthyl group, leading to variations in reactivity and applications.

Properties

IUPAC Name

1-tert-butyl-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-15(2,3)17-14(18)16-13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHSGLABVNNHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145168
Record name Urea, 1-tert-butyl-3-(1-naphthyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102434-42-4
Record name Urea, 1-tert-butyl-3-(1-naphthyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102434424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1-tert-butyl-3-(1-naphthyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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